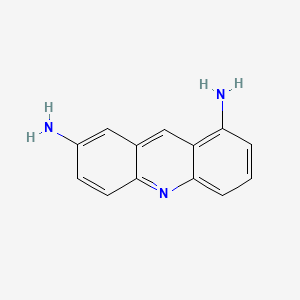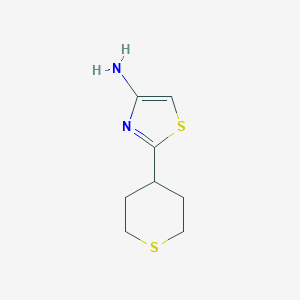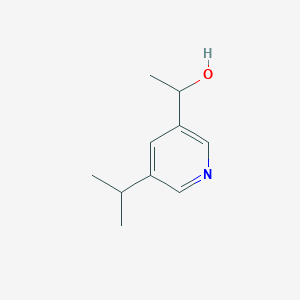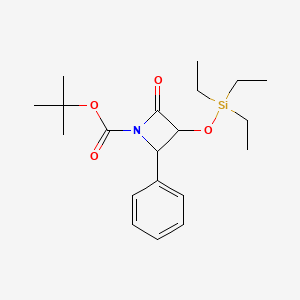
1,2,3,4-Tetrahydroquinoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroquinoline-7-carboxamide is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a quinoline ring system that is partially saturated, with a carboxamide group attached at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated amine compounds .
科学研究应用
1,2,3,4-Tetrahydroquinoline-7-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . For example, it may inhibit neuroinflammatory pathways by targeting specific signaling molecules .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2,3-Dihydro-4(1H)-quinolinone
- 4(1H)-Quinolinone
Uniqueness
1,2,3,4-Tetrahydroquinoline-7-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 7th position. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
CAS 编号 |
1391210-56-2 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinoline-7-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h3-4,6,12H,1-2,5H2,(H2,11,13) |
InChI 键 |
WWUYMUAOEDVLGW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)C(=O)N)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)


![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
